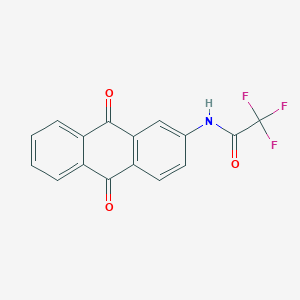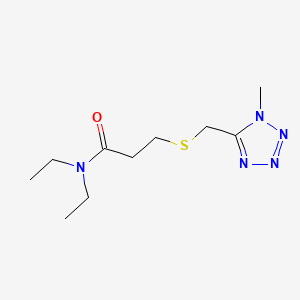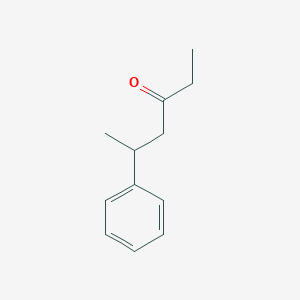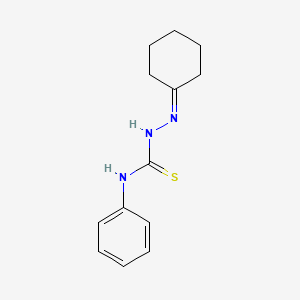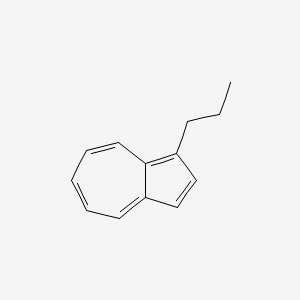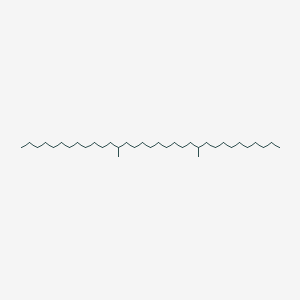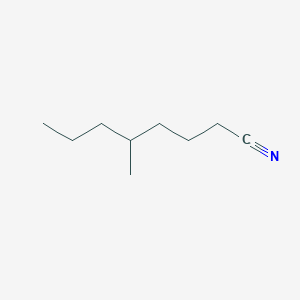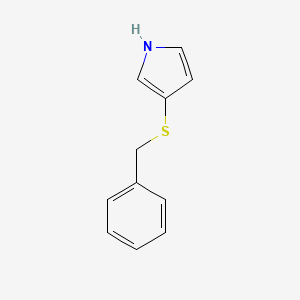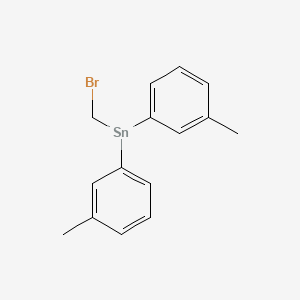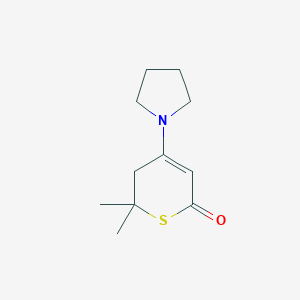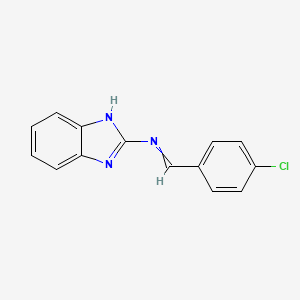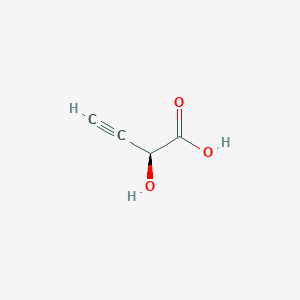
(2S)-2-Hydroxybut-3-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Hydroxybut-3-ynoic acid: is an organic compound with the molecular formula C₄H₆O₃. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure, which includes both a hydroxyl group and an alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Hydroxybut-3-ynoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-Butyn-1,4-diol using a chiral catalyst. The reaction typically requires a hydrogen source and a chiral catalyst to ensure the formation of the (2S) enantiomer.
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. These methods are preferred due to their efficiency and lower environmental impact compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Hydroxybut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to substitute the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 2-Butyn-1,4-dione.
Reduction: Formation of (2S)-2-Hydroxybut-3-ene or (2S)-2-Hydroxybutane.
Substitution: Formation of (2S)-2-Chlorobut-3-ynoic acid.
Scientific Research Applications
Chemistry: (2S)-2-Hydroxybut-3-ynoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving hydroxyl and alkyne groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxybut-3-ynoic acid involves its interaction with various molecular targets through its hydroxyl and alkyne groups. These interactions can lead to the formation of covalent bonds or the alteration of molecular structures, affecting biological pathways and chemical reactions.
Comparison with Similar Compounds
(2R)-2-Hydroxybut-3-ynoic acid: The enantiomer of (2S)-2-Hydroxybut-3-ynoic acid with similar chemical properties but different biological activity.
2-Butyn-1,4-diol: A related compound without the chiral center, used in similar chemical reactions.
3-Hydroxybut-2-ynoic acid: A structural isomer with the hydroxyl group on a different carbon atom.
Uniqueness: this compound is unique due to its chiral center and the presence of both a hydroxyl and an alkyne group. This combination of features allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
81968-39-0 |
|---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
100.07 g/mol |
IUPAC Name |
(2S)-2-hydroxybut-3-ynoic acid |
InChI |
InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7)/t3-/m0/s1 |
InChI Key |
LWNHDEQKHFRYMD-VKHMYHEASA-N |
Isomeric SMILES |
C#C[C@@H](C(=O)O)O |
Canonical SMILES |
C#CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


